molecular formula C6H9N3O2S2 B2732371 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid CAS No. 82593-10-0

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid

Cat. No.: B2732371
CAS No.: 82593-10-0
M. Wt: 219.28
InChI Key: GGFCLNRPRADHAI-UHFFFAOYSA-N
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is a chemical compound of interest in medicinal chemistry and biochemical research. The structure combines a 5-amino-1,3,4-thiadiazole ring, a motif known for its diverse biological activities , with a butanoic acid chain via a sulfanyl linker. This molecular architecture suggests potential for applications in areas such as enzyme inhibition or the development of novel therapeutic agents. Researchers value this compound as a versatile building block or intermediate for synthesizing more complex molecules, particularly in constructing compound libraries for high-throughput screening. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCLNRPRADHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Properties : Research indicates that 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid exhibits potential anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast and lung cancers. For instance, compounds derived from this structure have shown cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil .
    • Enzyme Inhibition : The compound acts as a urease inhibitor by binding to the active site of the enzyme, which is crucial for controlling infections caused by urease-producing bacteria. This mechanism is vital in treating conditions related to urinary tract infections.
  • Biological Activity
    • Antimicrobial Effects : Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains and shown promising results in inhibiting growth .
    • Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .
  • Industrial Applications
    • Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of other pharmaceuticals and agrochemicals. Its unique chemical structure allows it to be a versatile building block for creating more complex molecules with desired biological activities .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of various thiadiazole derivatives against MCF7 (breast cancer) cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant growth inhibition comparable to established anticancer drugs .
  • Urease Inhibition : Another research focused on the mechanism of action where this compound was tested against urease from Helicobacter pylori. The findings revealed effective inhibition rates that support its potential therapeutic use in treating infections caused by this bacterium .

Mechanism of Action

The mechanism of action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives
  • 5-Amino-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is unique due to its specific structure that combines a thiadiazole ring with a butanoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Biological Activity

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is a compound characterized by its thiadiazole ring structure, which is known for a variety of biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a butanoic acid chain. Its molecular formula is C6H8N4O2SC_6H_8N_4O_2S with a molecular weight of approximately 188.28 g/mol. The presence of both sulfur and nitrogen in the thiadiazole ring contributes to its diverse biological effects.

The primary mechanism of action for this compound involves its role as a urease inhibitor . By binding to the active site of urease enzymes, it disrupts the conversion of urea into ammonia and carbon dioxide, which is critical in controlling infections caused by urease-producing bacteria. Additionally, the compound has shown potential in inducing apoptosis in cancer cells through various pathways related to cell cycle arrest and oxidative stress .

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

  • In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.
  • The compound has been noted for its effectiveness against fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cytotoxicity assays against human cancer cell lines (e.g., MCF-7 and HepG2) reveal that this compound can induce significant cell death at low concentrations (IC50 values ranging from 2.32 to 10.10 µg/mL) depending on structural modifications .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4cHepG210.10
4eMCF-75.36

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several derivatives based on the thiadiazole scaffold and evaluated their cytotoxic activity against various cancer cell lines. The findings indicated that modifications to the thiadiazole ring significantly enhanced anticancer efficacy. Specifically, compounds with additional lipophilic groups exhibited improved activity due to better membrane penetration and target interaction .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial properties of thiadiazole derivatives highlighted that compounds similar to this compound showed potent activity against Gram-positive bacteria and fungi. The study concluded that structural variations could lead to enhanced antimicrobial potency while reducing toxicity to human cells .

Q & A

Q. What are the established synthetic routes for 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid and its derivatives?

The compound is typically synthesized via a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol intermediate.
  • Step 2 : Alkylation of the thiol group using alkylating reagents (e.g., bromoalkanoic acids) to introduce the butanoic acid moiety. This method allows for library diversification by varying alkylating reagents . For derivatives with substituted aryl groups, modified methods (e.g., tert-butyl ester hydrolysis or methyl ester deprotection) are employed to improve purity and yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural confirmation : Use 1H^1 \text{H} NMR to verify proton environments (e.g., thiadiazole ring protons, sulfanyl linkage, and butanoic acid chain). IR spectroscopy confirms functional groups (e.g., -COOH, -NH2_2) .
  • Purity assessment : TLC (thin-layer chromatography) for preliminary purity checks. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
  • Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding patterns, as demonstrated in related thiadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of alkylation steps in synthesis?

  • Alkylation reagent selection : Use bromoalkanoic acids with tert-butyl ester protection to minimize side reactions. Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane enhances final purity .
  • Solvent and temperature : Perform alkylation in polar aprotic solvents (e.g., DMF) at 50–60°C to balance reactivity and stability of the thiol intermediate .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .

Q. How should researchers address contradictions in reported purity or bioactivity data across studies?

  • Methodological variability : Compare synthesis protocols (e.g., tert-butyl vs. methyl ester protection in , which resulted in 36% vs. 76% purity). Reproduce methods under controlled conditions to identify critical variables .
  • Bioactivity discrepancies : Standardize assays (e.g., IC50_{50} measurements against cancer cell lines) and validate compound stability under assay conditions. Cross-reference spectral data to confirm structural integrity .

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of derivatives?

  • Substituent variation : Synthesize derivatives with modified aryl groups (e.g., chloro, isopropyl) on the thiadiazole ring to assess electronic and steric effects on bioactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., Rho kinase for anticancer activity). Use software like AutoDock Vina with crystal structures from related compounds .

Q. How can researchers design experiments to assess the compound’s mechanism of action in biological systems?

  • In vitro assays : Test inhibition of enzymatic targets (e.g., carbonic anhydrase or kinase enzymes) linked to anticonvulsant or anticancer pathways. Use fluorescence-based assays for real-time activity monitoring .
  • Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) and track intracellular localization via confocal microscopy .

Q. What advanced computational methods support the study of this compound’s reactivity and stability?

  • DFT calculations : Model electron density distribution and reaction pathways (e.g., sulfanyl group nucleophilicity) using Gaussian or ORCA software.
  • Degradation studies : Simulate hydrolysis or oxidation under physiological conditions (pH 7.4, 37°C) and validate with LC-MS .

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